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fundamental physicochemical properties of Isomaltotetraose

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An In-depth Technical Guide on the Fundamental Physicochemical Properties of **Isomaltotetraose**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose is a tetrasaccharide, a type of isomaltooligosaccharide (IMO), composed of four glucose units linked by α -1,6 glycosidic bonds.[1][2] It is represented by the structure $Glc\alpha(1-6)Glc\alpha(1-6)Glc\alpha(1-6)Glc.[1][3]$ As a key member of the IMO family, which are naturally found in some fermented foods and also produced commercially, **Isomaltotetraose** has garnered significant interest.[2] Its potential applications span the food industry, where it can serve as a low-calorie sweetener and prebiotic, to pharmaceuticals, where it may be used as a stabilizer or excipient in drug formulations. Longer-chain IMOs like **Isomaltotetraose** are not easily hydrolyzed by human intestinal enzymes, giving them digestion-resistant properties. This guide provides a detailed overview of its core physicochemical properties, relevant experimental methodologies, and structural relationships.

Core Physicochemical Properties

The fundamental properties of **Isomaltotetraose** are summarized below. These data are critical for its application in research and development, influencing its behavior in various matrices and formulations.



| Property | Value | References |
|-------------------|---|--------------|
| IUPAC Name | alpha-D-gluco-hexopyranosyl- (1->6)-alpha-D-gluco- hexopyranosyl-(1->6)-alpha-D- gluco-hexopyranosyl-(1->6)-D- gluco-hexopyranose | |
| Synonyms | Glcα1-6)Glcα(1-6)Glcα(1- 6)Glc, DP4 | _ |
| CAS Number | 35997-20-7 | _ |
| Molecular Formula | C24H42O21 | _ |
| Molecular Weight | 666.58 g/mol | _ |
| Appearance | White to off-white solid, powder, or crystal | |
| Melting Point | >210°C | _ |
| Boiling Point | 1102.8 ± 65.0 °C (Predicted) | _ |
| Solubility | Water: 250 mg/mL (Requires sonication)Methanol: Slightly soluble | |
| Optical Activity | Optically active. As an $\alpha(1 \rightarrow 6)$ linked glucose oligomer, it is expected to be dextrorotatory, similar to dextran. | _ |
| Purity | ≥ 95% (Typically analyzed by HPLC) | - |

Stability Profile

The stability of **Isomaltotetraose** is crucial for its storage and application.

• pH Stability: As a carbohydrate, its stability is pH-dependent. Dextrose solutions, for instance, exhibit maximum stability at a slightly acidic pH of around 4. In highly acidic or



alkaline conditions, hydrolysis of the glycosidic bonds can occur, particularly at elevated temperatures.

- Thermal Stability: The solid form is stable at room temperature, with storage recommendations ranging from 2-8°C to -20°C for long-term preservation. In solution, thermal degradation is a key consideration. The stability of related enzymes suggests that **Isomaltotetraose** in solution would be most stable at moderate temperatures.
- Enzymatic Stability: Compared to oligosaccharides with α(1,4) linkages (like maltotetraose),
 Isomaltotetraose is significantly more resistant to digestion by human upper gastrointestinal enzymes. This resistance to hydrolysis is a key property for its consideration as a prebiotic fiber.

Experimental Protocols

The characterization and quantification of **Isomaltotetraose** predominantly rely on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

Quantification of Isomaltotetraose by HPLC with Refractive Index Detection (HPLC-RI)

This method is widely used for the quantitative analysis of commercial isomaltooligosaccharide products.

Objective: To separate and quantify **Isomaltotetraose** from a mixture of other saccharides.

Principle: The method utilizes a polymer-based amino column for chromatographic separation. The separation is based on the differential interaction of various saccharides with the stationary phase. A refractive index (RI) detector is used for detection, as sugars do not possess a significant UV chromophore. Quantification is achieved by comparing the peak area or height from the sample to a calibration curve generated from known standards.

Methodology:

- Standard Preparation:
 - Prepare stock solutions of high-purity Isomaltotetraose standard in deionized water.



- Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 1 mg/mL to 15 mg/mL).
- Sample Preparation:
 - Accurately weigh and dissolve the sample containing Isomaltotetraose in deionized water.
 - For carbonated samples, degas using ultrasonication.
 - Centrifuge the sample solution (e.g., at 5000 ×g for 5 minutes) to remove any particulate matter.
 - Filter the supernatant through a 0.45 μm membrane filter before injection.
- HPLC-RI System Conditions (Example):
 - o Detector: Refractive Index (RI) Detector.
 - Column: Polymer-based amino column (e.g., ACQUITY UPLC BEH Amide, 1.7 μm, 2.1 mm i.d. × 15 cm).
 - Column Temperature: 40°C.
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 77% acetonitrile).
 - Flow Rate: 0.25 mL/min.
 - Injection Volume: 3 μL.
- Data Analysis:
 - Identify the Isomaltotetraose peak in the sample chromatogram by comparing its retention time with that of the standard.
 - Construct a calibration curve by plotting the peak height or area of the standards against their known concentrations.



 Calculate the concentration of **Isomaltotetraose** in the sample by interpolating its peak height or area on the calibration curve.

Visualizations

Logical Relationship of Isomaltotetraose Properties

The following diagram illustrates the relationship between the molecular structure of **Isomaltotetraose** and its resulting physicochemical and biological properties.

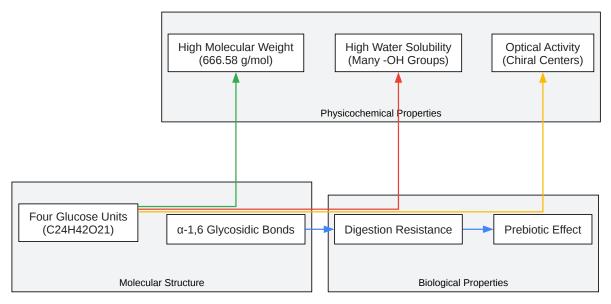


Figure 1: Structure-Property Relationship of Isomaltotetraose

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Caption: Figure 1: Structure-Property Relationship of Isomaltotetraose.

Experimental Workflow for Isomaltotetraose Analysis



This diagram outlines the typical workflow for the quantitative analysis of **Isomaltotetraose** using HPLC-RI.

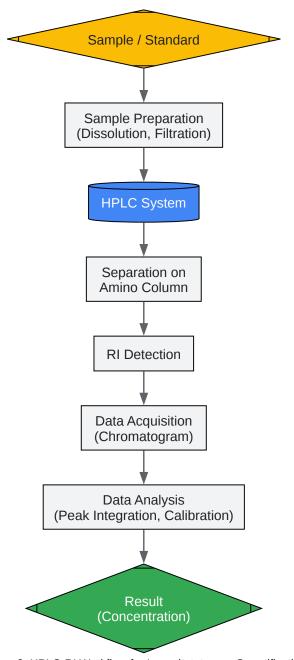


Figure 2: HPLC-RI Workflow for Isomaltotetraose Quantification

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Caption: Figure 2: HPLC-RI Workflow for Isomaltotetraose Quantification.



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